

4-Phenoxyphenylacetonitrile CAS number and molecular weight

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Compound of Interest

Compound Name: 4-Phenoxyphenylacetonitrile

Cat. No.: B151008

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In-Depth Technical Guide: 4-Phenoxyphenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

This technical guide provides a comprehensive overview of **4-Phenoxyphenylacetonitrile**, a key intermediate in organic synthesis with potential applications in pharmaceutical and materials science.

Identifier	Value
Chemical Name	4-Phenoxyphenylacetonitrile
CAS Number	92163-15-0
Molecular Formula	C ₁₄ H ₁₁ NO
Molecular Weight	209.25 g/mol

Physicochemical Properties

Property	Value
Boiling Point	155 - 160 °C (at 0.1 torr)
Density	1.120 g/cm ³

Synthesis Protocols

While specific experimental protocols for the synthesis of **4-Phenoxyphenylacetonitrile** are not extensively detailed in publicly available literature, a general and robust method can be adapted from the synthesis of analogous phenylacetonitrile derivatives. The following protocol is based on well-established synthetic strategies for similar compounds.

General Synthesis of Phenylacetonitriles via Cyanation of a Benzyl Halide:

This common method involves the nucleophilic substitution of a benzyl halide with a cyanide salt.

Materials:

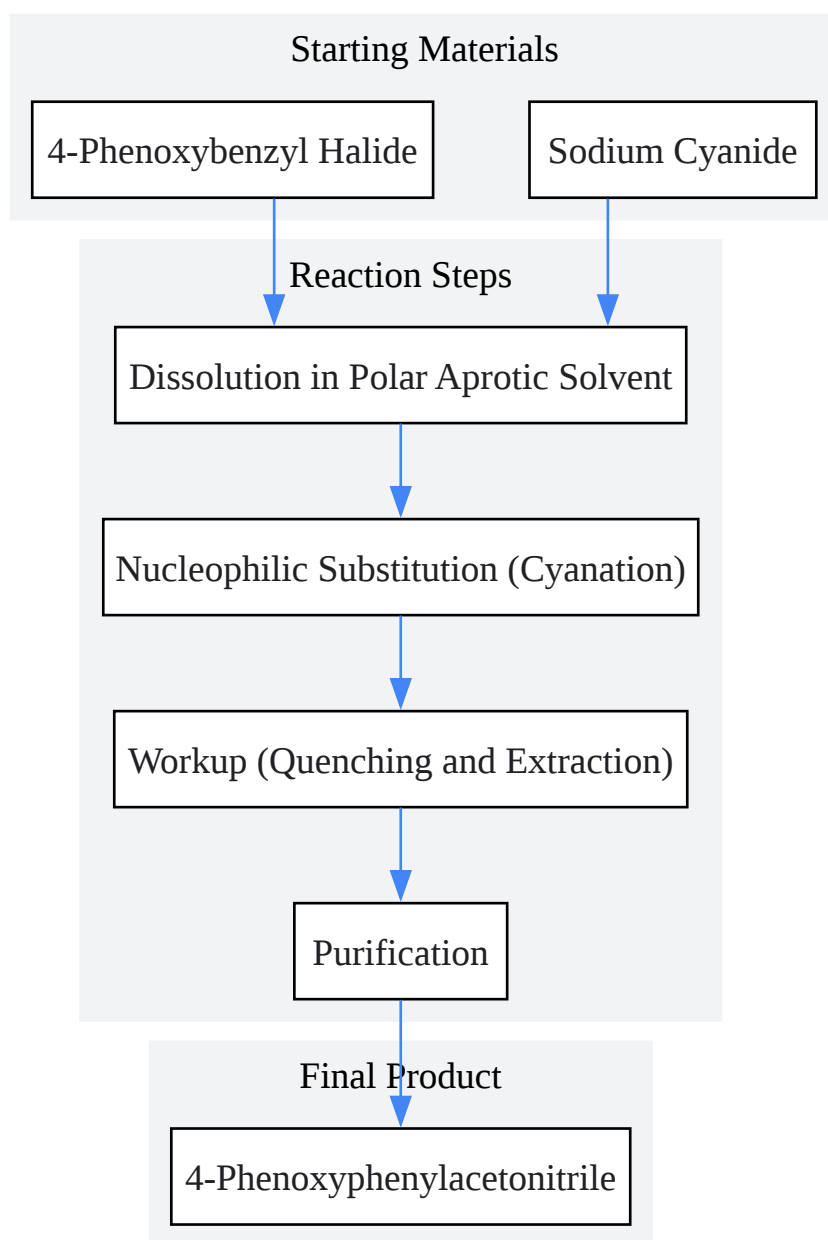
- 4-Phenoxybenzyl halide (e.g., 4-phenoxybenzyl chloride or bromide)
- Sodium cyanide (NaCN) or Potassium cyanide (KCN)
- A polar aprotic solvent (e.g., Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF))
- Water
- Organic solvent for extraction (e.g., Ethyl acetate or Dichloromethane)
- Anhydrous sodium sulfate or magnesium sulfate

Experimental Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 4-phenoxybenzyl halide in the chosen polar aprotic solvent.

- Add sodium cyanide or potassium cyanide to the solution. The cyanide salt should be handled with extreme caution in a well-ventilated fume hood due to its high toxicity.
- Heat the reaction mixture to a temperature between 60-100 °C and stir for several hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature.
- Carefully quench the reaction by adding water.
- Extract the aqueous mixture with an organic solvent.
- Combine the organic layers and wash them with brine (a saturated aqueous solution of NaCl).
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Filter off the drying agent and remove the solvent under reduced pressure to yield the crude **4-Phenoxyphenylacetonitrile**.
- The crude product can be further purified by column chromatography or recrystallization.

Logical Workflow for the Synthesis of **4-Phenoxyphenylacetonitrile**:



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Caption: General workflow for the synthesis of **4-Phenoxyphenylacetonitrile**.

Applications in Drug Discovery and Medicinal Chemistry

Phenylacetonitrile derivatives are a significant class of compounds in medicinal chemistry, often serving as crucial intermediates in the synthesis of active pharmaceutical ingredients (APIs).

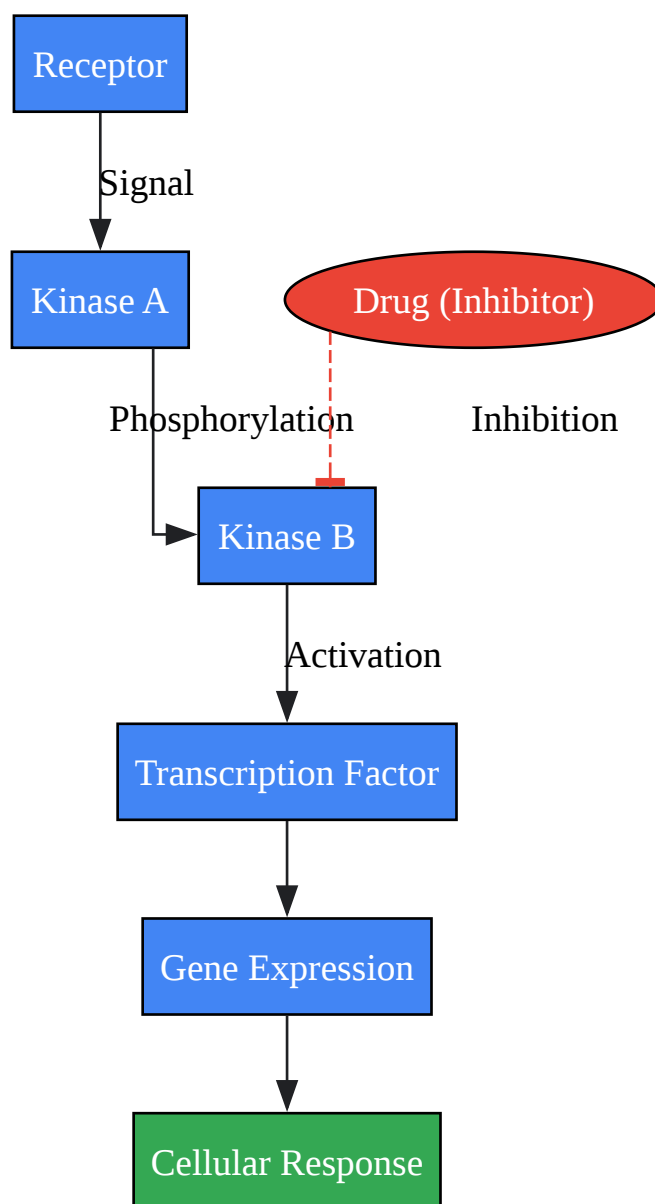
While direct biological activity data for **4-Phenoxyphenylacetonitrile** is limited, its structural motifs are present in various biologically active molecules.

Potential Roles as a Pharmaceutical Intermediate:

- **Scaffold for Complex Molecules:** The phenoxy and acetonitrile functionalities provide reactive sites for further chemical modifications, making it a valuable building block for creating more complex molecules with potential therapeutic applications.
- **Synthesis of Bioactive Compounds:** Phenylacetonitrile derivatives are precursors to a wide range of pharmaceuticals. For instance, related methoxyphenylacetonitriles are key intermediates in the synthesis of certain drugs. It is plausible that **4-Phenoxyphenylacetonitrile** could be utilized in similar synthetic pathways.

Signaling Pathway Diagram (Hypothetical based on related compounds):

The following diagram illustrates a hypothetical signaling pathway where a downstream product synthesized from a phenylacetonitrile derivative might act as an inhibitor. This is a generalized representation and not specific to **4-Phenoxyphenylacetonitrile** itself.



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Caption: Hypothetical signaling pathway showing enzyme inhibition.

Conclusion

4-Phenoxyphenylacetonitrile is a compound with a well-defined chemical structure and established physicochemical properties. While direct research into its biological activity is not widely published, its structural similarity to known pharmaceutical intermediates suggests its potential as a valuable building block in drug discovery and development. The synthetic protocols for related compounds are well-documented and can be readily adapted for its

preparation. Further research into the applications of **4-Phenoxyphenylacetonitrile** in medicinal chemistry could unveil new synthetic routes to novel therapeutic agents.

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